4-[[3-[4-(3-Aminopropylamino)butylamino]propylamino]methyl]-2-methoxyphenol
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Overview
Description
DL-5 is a novel potent anti-bacterial, anti-inflammatory and anti-atopic agent, displaying significant potency against drug-resistant bacteria, including methicillin-resistant s. aureus (mrsa), multidrug-resistant p. aeruginosa (mdrpa), and vancomycin-resistant e. faecium (vref)
Scientific Research Applications
Antimicrobial Activity : The compound exhibits moderate antimicrobial activity. For instance, two related compounds, 3-(5-nitrothiazol-2-ylimino)methyl)-4-methoxyphenol and 3-(5-ethyl-1,3,4-thiadiazol-2-ylimino)methyl)-4-methoxyphenol, synthesized using similar structural motifs, demonstrated antibacterial and antifungal activities against E. coli, R. solanacearum, F. oxysporum, and A. niger (Vinusha et al., 2015).
Antioxidant Properties : Phenol derivatives like 4-allyl-6-(hydroxymethyl)-2-methoxyphenol, which share structural similarities with the compound , have shown strong antioxidative properties and potential use in experimental cancer treatments (Mastelić et al., 2008).
Allosteric Modifiers of Hemoglobin : Related compounds with a similar molecular structure have been investigated as allosteric modifiers of hemoglobin. These compounds are of interest in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).
Molecular Structure and Synthesis : The molecular structure and synthesis of compounds like 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, which are structurally related, have been reported, indicating their importance as starting material for synthesizing various compounds such as azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Enantioselective Synthesis : The compound's structural relatives have been used in the enantioselective synthesis of metoprolol and its major metabolites, which highlights its potential application in the synthesis of chiral pharmaceuticals (Jung et al., 2000).
Anticancer Activity : A compound closely related to the one , 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, demonstrated weak activity in inhibiting T47D breast cancer cells, suggesting its potential application in cancer research (Sukria et al., 2020).
Properties
Molecular Formula |
C39H48N8 |
---|---|
Molecular Weight |
628.869 |
IUPAC Name |
N2,N2-Bis(3-aminopropyl)-N4,N6-bis(3,3-diphenylpropyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C39H48N8/c40-25-13-29-47(30-14-26-41)39-45-37(42-27-23-35(31-15-5-1-6-16-31)32-17-7-2-8-18-32)44-38(46-39)43-28-24-36(33-19-9-3-10-20-33)34-21-11-4-12-22-34/h1-12,15-22,35-36H,13-14,23-30,40-41H2,(H2,42,43,44,45,46) |
InChI Key |
PZZVFIWFCDRTBZ-UHFFFAOYSA-N |
SMILES |
NCCCN(CCCN)C1=NC(NCCC(C2=CC=CC=C2)C3=CC=CC=C3)=NC(NCCC(C4=CC=CC=C4)C5=CC=CC=C5)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DL-5; DL 5; DL5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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